molecular formula C22H20N2O4S B14008547 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate CAS No. 84396-05-4

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B14008547
CAS No.: 84396-05-4
M. Wt: 408.5 g/mol
InChI Key: WXHITEPSFKPLNW-UHFFFAOYSA-N
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Description

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common synthetic route starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include DMSO, ethanol, and reflux temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for cell division and survival . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

CAS No.

84396-05-4

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H20N2O4S/c1-16-6-12-19(13-7-16)29(25,26)28-15-14-27-18-10-8-17(9-11-18)22-23-20-4-2-3-5-21(20)24-22/h2-13H,14-15H2,1H3,(H,23,24)

InChI Key

WXHITEPSFKPLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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